- Tunable dendritic ligands of chiral 1,2-diamine and their application in asymmetric transfer hydrogenationTetrahedron: Asymmetry, 2005, 16(15), 2525-2530,
Cas no 90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate)

90315-82-5 structure
Nome del prodotto:ethyl (2R)-2-hydroxy-4-phenylbutanoate
Numero CAS:90315-82-5
MF:C12H16O3
MW:208.253643989563
MDL:MFCD00077794
CID:61394
PubChem ID:87571263
ethyl (2R)-2-hydroxy-4-phenylbutanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl (R)-2-hydroxy-4-phenylbutyrate
- (R)-2-Hydroxy-4-Phenylbutric Acid Ethyl Ester
- R-2-Hydroxy-4-butylphenyacetate
- (R)-ethyl-2-hydroxy-4-phenylbutanoate
- R-2-Hydroxy-4-phenyl butyric acid ethyl ester
- Ethyl (R)-(-)-2-Hydroxy-4-Phenylbutyrate
- Ethyl R-(-)-2-hydroxy-4-phenylbutyrate
- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER
- (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
- ethyl (2R)-2-hydroxy-4-phenylbutanoate
- Ethyl(R)-2-hydroxy-4-phenylbutanoate
- (R)-ethyl 2-hydroxy-4-phenylbutanoate
- QP7IWH2QOX
- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester
- ethyl (R)-2-hydroxy-4-phenylbutanoate
- (r)-2-hydroxy-4-phenylbutyrate
- (R)-Ethyl2-Hydroxy-4-phenylbutanoate
- (r)-ethyl-
- Benzenebutanoic acid, α-hydroxy-, ethyl ester, (R)- (ZCI)
- (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester
- (R)-4-Phenyl-2-hydroxybutanoic acid ethyl ester
- (R)-Ethyl 2-hydroxy-4-phenylbutanoic acid
- (R)-Ethyl 4-phenyl-2-hydroxybutanoate
- (αR)-α-Hydroxybenzenebutanoic acid ethyl ester
- Ethyl (2R)-2-hydroxy-4-phenylbutyrate
- Ethyl (R)-4-phenyl-2-hydroxybutyrate
- Ethyl 2(R)-hydroxy-4-phenylbutyrate
- EC 618-525-4
- DTXSID20370015
- AKOS015888226
- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, 98%
- H0904
- ethyl-(2R)-2-hydroxy-4-phenyl-butyrate
- AS-14288
- PD164267
- ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (-)-
- ZJYKSSGYDPNKQS-LLVKDONJSA-
- Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-
- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, ChiPros(R), produced by BASF, 98%
- (R)-2-Hydroxy-4-Phenyl Butyric Acid Ethyl Ester
- UNII-QP7IWH2QOX
- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester
- InChI=1/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl esther
- NS00011506
- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-
- 90315-82-5
- CS-W015213
- AKOS015855479
- CHEMBL4630646
- DB-029729
- (R)-2-hydroxy-4-phenylbutyric acid, ethyl ester
- MFCD00077794
- ethyl (2R) 2-hydroxy-4-phenylbutyrate
- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester; (R)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (R)-alpha-Hydroxybenzenebutanoate; Ethyl 2(R)-hydroxy-4-phenylbutyrate;
- SCHEMBL614649
- AC-4318
-
- MDL: MFCD00077794
- Inchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
- Chiave InChI: ZJYKSSGYDPNKQS-LLVKDONJSA-N
- Sorrisi: C(C1C=CC=CC=1)C[C@@H](O)C(=O)OCC
- BRN: 3590943
Proprietà calcolate
- Massa esatta: 208.11000
- Massa monoisotopica: 208.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 185
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Conta Tautomer: niente
- Superficie polare topologica: 46.5
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Colorless to Yellow Liquid
- Densità: 1.075 g/mL at 20 °C(lit.)
- Punto di fusione: NA
- Punto di ebollizione: 120°C/1mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 302 ° f
Celsius: 150 ° c - Indice di rifrazione: n20/D 1.504(lit.)
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 46.53000
- LogP: 1.54320
- Attività ottica: [α]21/D −10°, neat
- Solubilità: Insolubile in acqua
- Rotazione specifica: -10 º (c=neat)
ethyl (2R)-2-hydroxy-4-phenylbutanoate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S23-S24/25
- Condizioni di conservazione:Store long-term at 2-8°C
ethyl (2R)-2-hydroxy-4-phenylbutanoate Dati doganali
- CODICE SA:2942000000
- Dati doganali:
Codice doganale cinese:
2918199090Panoramica:
SA: 2918199090. Altri alcoli contenenti, ma non altri, acidi ossicarbossilici (compresi anidride\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918199090 altri acidi carbossilici con funzione alcolica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
ethyl (2R)-2-hydroxy-4-phenylbutanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046436-5g |
Ethyl (R)-2-hydroxy-4-phenylbutanoate |
90315-82-5 | 98% | 5g |
¥52.00 | 2024-04-26 | |
Ambeed | A772401-25g |
Ethyl (R)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 98% | 25g |
$28.0 | 2025-02-20 | |
eNovation Chemicals LLC | D544031-1g |
(R)-Ethyl 2-hydroxy-4-phenylbutanoate |
90315-82-5 | 97% | 1g |
$100 | 2024-05-24 | |
eNovation Chemicals LLC | D402230-25g |
Ethyl (R)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 97% | 25g |
$200 | 2024-06-05 | |
abcr | AB169067-100 g |
(R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester, 97%; . |
90315-82-5 | 97% | 100 g |
€263.50 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E33380-25g |
Ethyl (R)-2-hydroxy-4-phenylbutanoate |
90315-82-5 | 98% | 25g |
¥155.0 | 2023-09-08 | |
Fluorochem | 011768-25g |
Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |
90315-82-5 | 95% | 25g |
£62.00 | 2022-03-01 | |
TRC | H949096-5g |
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
90315-82-5 | 5g |
$ 95.00 | 2022-06-04 | ||
TRC | H949096-25g |
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
90315-82-5 | 25g |
$414.00 | 2023-05-18 | ||
TRC | H949096-100g |
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
90315-82-5 | 100g |
$1114.00 | 2023-05-18 |
ethyl (2R)-2-hydroxy-4-phenylbutanoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , TsDPEN Solvents: Dichloromethane ; 24 h, 28 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
- Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivativesJournal of Medicinal Chemistry, 1987, 30(11), 1984-91,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ; 24 h, rt
Riferimento
- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/CChemical Communications (Cambridge, 2010, 46(16), 2754-2756,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, 25 °C
Riferimento
- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrateTetrahedron: Asymmetry, 2010, 21(8), 914-918,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Dihydrocinchonidine , Alumina , Platinum Solvents: Toluene ; 6 MPa, 25 °C
Riferimento
- Enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoateHuaxue Yu Shengwu Gongcheng, 2009, 26(7), 37-39,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; rt
1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C
1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C
Riferimento
- Synthesis of optical active compound Ethyl (R)-2-hydroxy-4-phenylbutyrateSichuan Daxue Xuebao, 2003, 35(4), 106-108,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ; 6 h, rt
Riferimento
- Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: preparation of (R)-HPB esterTetrahedron: Asymmetry, 2004, 15(21), 3443-3447,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
- An efficient synthesis of ethyl(R)-2-hydroxy-4-phenylbutyrate: a useful intermediate in the synthesis of converting enzyme inhibitorsTetrahedron Letters, 1988, 29(4), 423-6,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Hydrochloric acid Solvents: Ethanol
Riferimento
- New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric PurityTetrahedron, 2000, 56(35), 6497-6499,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol
Riferimento
- The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compoundsJournal of the Chemical Society, 1986, (6), 1011-19,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis[chloro(norbornadiene)rhodium] , 1,1′-(1R,2S,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diylbis[1,1-diphenylphosphine]
Riferimento
- (+)-(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-enee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Cinchonidine , Sodium bromide Catalysts: Alumina , Platinum
Riferimento
- Ultrasonics in asymmetric syntheses. Sonochemical enantioselective hydrogenation of prochiral C=O groups over platinum catalystsChirality, 1999, 11, 470-474,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] , Benzenaminium, 3,3′-[(1R,2R)-1-amino-2-[[(4-dodecylphenyl)sulfonyl]amino]-1,2-et… Solvents: Water ; 2 h, 40 °C
1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C
1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C
Riferimento
- Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in WaterJournal of Organic Chemistry, 2015, 80(9), 4419-4429,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: 2-Chloroacetophenone Solvents: Diethyl ether , Water
Riferimento
- Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditionsTetrahedron: Asymmetry, 1998, 9(15), 2725-2737,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Glucose , NADP Catalysts: Carbonyl reductase (NADPH) Solvents: Water ; 24 h, pH 7.0, 4 °C
Riferimento
- Biochemical characterisation of a NADPH-dependent carbonyl reductase from Neurospora crassa reducing α- and β-keto estersEnzyme and Microbial Technology, 2011, 48(6-7), 472-479,
ethyl (2R)-2-hydroxy-4-phenylbutanoate Raw materials
- Ethyl 2-oxo-4-phenylbutyrate (>90%)
- (αR)-Hydroxy-benzenebutanoic Acid
- Benzenebutanoic acid, α-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1α(R*),2β,5α]]- (9CI)
- Benzenebutanoic acid, α-hydroxy-γ-oxo-, (αR)-
- Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate
- 2,2-Diethoxypropane
ethyl (2R)-2-hydroxy-4-phenylbutanoate Preparation Products
ethyl (2R)-2-hydroxy-4-phenylbutanoate Fornitori
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:90315-82-5)
Numero d'ordine:SFD1212
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02
Prezzo ($):
ethyl (2R)-2-hydroxy-4-phenylbutanoate Letteratura correlata
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
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Purezza:99.9%
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Amadis Chemical Company Limited
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Quantità:100g
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